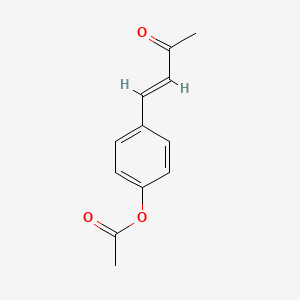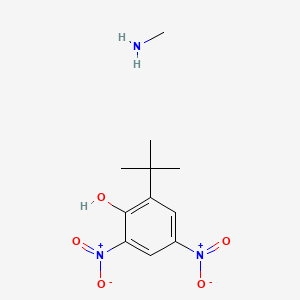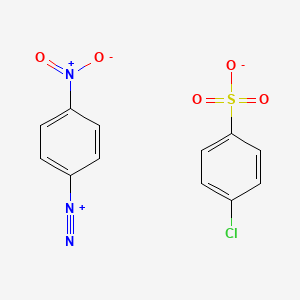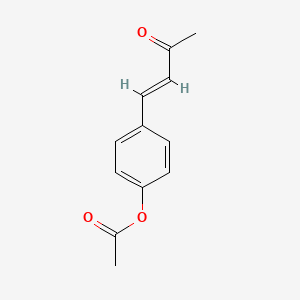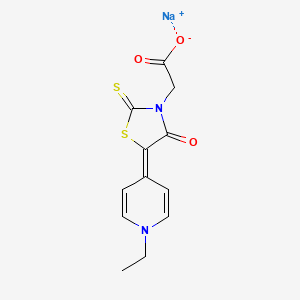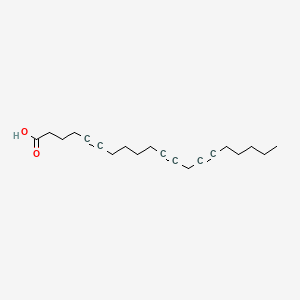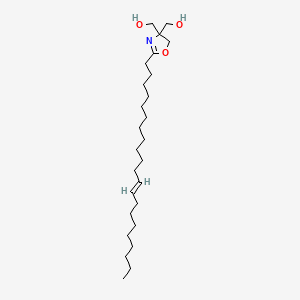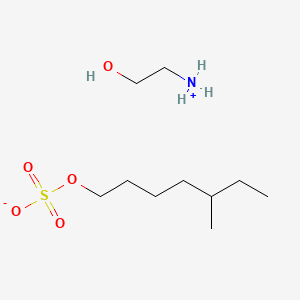![molecular formula C20H39NO5 B12681819 2,2'-[(2-Undecyloxazol-4(5H)-ylidene)bis(methyleneoxy)]bisethanol CAS No. 93841-72-6](/img/structure/B12681819.png)
2,2'-[(2-Undecyloxazol-4(5H)-ylidene)bis(methyleneoxy)]bisethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[(2-Undecyloxazol-4(5H)-ylidene)bis(methyleneoxy)]bisethanol is a chemical compound with the molecular formula C20H39NO5 and a molecular weight of 373.52736 g/mol. It is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2,2’-[(2-Undecyloxazol-4(5H)-ylidene)bis(methyleneoxy)]bisethanol involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions under controlled conditions to produce the compound in larger quantities.
Analyse Des Réactions Chimiques
2,2’-[(2-Undecyloxazol-4(5H)-ylidene)bis(methyleneoxy)]bisethanol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,2’-[(2-Undecyloxazol-4(5H)-ylidene)bis(methyleneoxy)]bisethanol has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is used in biochemical studies to investigate the interactions between small molecules and biological macromolecules.
Medicine: It is explored for its potential therapeutic properties, including its ability to modulate biological pathways.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 2,2’-[(2-Undecyloxazol-4(5H)-ylidene)bis(methyleneoxy)]bisethanol involves its interaction with specific molecular targets and pathways. The oxazole ring and the bis(methyleneoxy)ethanol moieties play a crucial role in its binding to target molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
2,2’-[(2-Undecyloxazol-4(5H)-ylidene)bis(methyleneoxy)]bisethanol can be compared with other similar compounds, such as:
2,2’-[(2-Decyloxazol-4(5H)-ylidene)bis(methyleneoxy)]bisethanol: This compound has a similar structure but with a decyl group instead of an undecyl group.
2,2’-[(2-Dodecyloxazol-4(5H)-ylidene)bis(methyleneoxy)]bisethanol: This compound has a similar structure but with a dodecyl group instead of an undecyl group.
The uniqueness of 2,2’-[(2-Undecyloxazol-4(5H)-ylidene)bis(methyleneoxy)]bisethanol lies in its specific molecular structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
93841-72-6 |
|---|---|
Formule moléculaire |
C20H39NO5 |
Poids moléculaire |
373.5 g/mol |
Nom IUPAC |
2-[[4-(2-hydroxyethoxymethyl)-2-undecyl-5H-1,3-oxazol-4-yl]methoxy]ethanol |
InChI |
InChI=1S/C20H39NO5/c1-2-3-4-5-6-7-8-9-10-11-19-21-20(18-26-19,16-24-14-12-22)17-25-15-13-23/h22-23H,2-18H2,1H3 |
Clé InChI |
LVTVNBZPWLZHIS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC1=NC(CO1)(COCCO)COCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


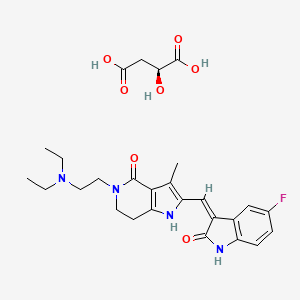

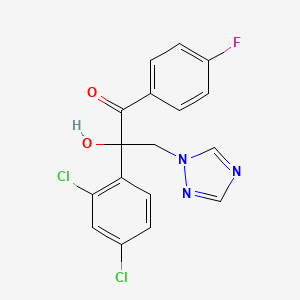
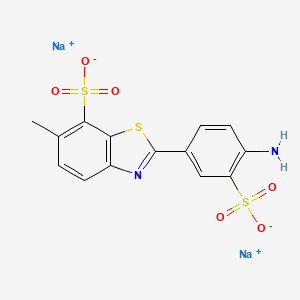
![1,2,4,5-tetrakis[(E)-prop-1-enyl]benzene](/img/structure/B12681749.png)
